molecular formula C16H13ClN4O3 B2821805 4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-88-4

4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2821805
CAS RN: 860789-88-4
M. Wt: 344.76
InChI Key: SZTCKJGPAHZRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (also known as CPMN) is a synthetic compound that has been widely studied due to its diverse applications in the fields of science and technology. CPMN is a member of the triazolone family of heterocyclic compounds, which are characterized by their three-ring structure. CPMN is used in a variety of scientific research applications, including drug development, biochemistry, and molecular biology. It is also used in laboratory experiments to study the properties of other compounds.

Scientific Research Applications

Synthesis and Biological Activity

Triazole derivatives are synthesized for a range of biological activities, including as inhibitors for enzymes like lipase and α-glucosidase, showcasing their potential in therapeutic applications such as the treatment of obesity and diabetes. For instance, the synthesis of novel heterocyclic compounds derived from specific triazole precursors has been investigated for their inhibitory effects against these enzymes (Bekircan, Ülker, & Menteşe, 2015). Such studies highlight the methodical exploration of triazole-based compounds for developing new pharmaceuticals.

Material Science and Corrosion Inhibition

In material science, triazoles have been examined as corrosion inhibitors for metals, indicating their potential in industrial applications. Research into newly synthesized triazoles shows they can serve as effective corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency and suggesting a protective mechanism through adsorption on metal surfaces (Yan et al., 2017).

Chemical Properties and Interactions

The study of triazole derivatives extends to their chemical properties and interactions, including their roles in catalytic activities and as intermediates in organic synthesis. For example, the photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes using titanium dioxide under visible light irradiation explores the utility of similar compounds in facilitating chemical reactions, highlighting the potential of triazoles in green chemistry applications (Higashimoto et al., 2009).

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-6-8-13(9-7-12)21(23)24)16(22)20(11)15-5-3-2-4-14(15)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTCKJGPAHZRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.